Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Conformational Analysis Ring-Puckering Computational Chemistry

Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 89921-53-9) is a bicyclic ester building block belonging to the 3-oxabicyclo[3.1.0]hexane family, characterized by a five-membered oxolane ring bearing an oxygen at the 3-position fused to a cyclopropane ring, with a methyl ester substituent at the 6-position. The compound has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 89921-53-9
Cat. No. B12279248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
CAS89921-53-9
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2C1COC2
InChIInChI=1S/C7H10O3/c1-9-7(8)6-4-2-10-3-5(4)6/h4-6H,2-3H2,1H3
InChIKeyAWKQCWLPOMMURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 89921-53-9): Core Identity and Scaffold Classification for Procurement Decisions


Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 89921-53-9) is a bicyclic ester building block belonging to the 3-oxabicyclo[3.1.0]hexane family, characterized by a five-membered oxolane ring bearing an oxygen at the 3-position fused to a cyclopropane ring, with a methyl ester substituent at the 6-position [1]. The compound has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . It serves as a versatile intermediate in medicinal chemistry, particularly as a conformationally constrained scaffold for nucleoside analogue design and heterocyclic synthesis [2]. Commercially, it is available from multiple suppliers at a minimum purity specification of 95% .

Conformationally constrained 3-oxabicyclo[3.1.0]hexane scaffold
Primary application: nucleoside analogue design and heterocyclic synthesis
Commercial purity baseline ≥95%

Why Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate Cannot Be Casually Substituted: Key Differentiators from Closest Analogs


Within the oxabicyclo[3.1.0]hexane and azabicyclo[3.1.0]hexane class, seemingly minor structural variations—such as oxygen placement (3-oxa vs. 6-oxa vs. 2-oxa), ester group identity (methyl vs. ethyl vs. tert-butyl), or heteroatom substitution (O vs. N)—produce measurably different conformational landscapes, steric environments, and synthetic access routes that directly affect downstream reactivity and biological target engagement [1]. For example, the 3-oxa regioisomer possesses a single conformational minimum distinct from bicyclo[3.1.0]hexane's dual-minimum profile [2], while the relocation of the ring oxygen from the 3- to the 2-position fundamentally alters the scaffold's ability to mimic the tetrahydrofuran ring of natural nucleosides [3]. Generic substitution without accounting for these quantitative conformational, steric, and synthetic differences risks project delays, failed reactions, and irreproducible biological results.

!Regioisomer mismatch (3-oxa vs 6-oxa) alters conformational profile and synthetic access
!Ester group variation (methyl vs ethyl/tert-butyl) changes deprotection strategy and atom economy
!Heteroatom substitution (O vs N) shifts biological target engagement and physicochemical properties

Quantitative Differentiation Evidence: Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate vs. Closest Analogs and In-Class Candidates


Conformational Uniqueness: Single vs. Dual Energy Minimum Profile Compared to Parent Bicyclo[3.1.0]hexane

Ab initio MP2/cc-pVTZ calculations demonstrate that 3-oxabicyclo[3.1.0]hexane possesses a single conformational energy minimum, whereas the parent hydrocarbon bicyclo[3.1.0]hexane exhibits a second shallow energy minimum not observed experimentally [1]. Both the 3-oxa and 6-oxa analogues, along with 3,6-dioxabicyclo[3.1.0]hexane, share this single-minimum profile, meaning that within the oxa-subset, conformational simplicity is a class feature; however, the specific ring-puckering potential energy function (PEF) asymmetry and the puckering coordinate differ quantitatively between the 3-oxa and 6-oxa isomers due to the different position of the oxygen atom within the five-membered ring [1][2].

Conformational Uniqueness
Head-to-head
Target (3-Oxa)
Single conformational minimum
Parent Hydrocarbon
Two minima (one shallow)
Supports predictable 3D presentation in structure-based design
MP2/cc-pVTZ data; solution behavior may differ
Conformational Analysis Ring-Puckering Computational Chemistry

Scaffold Utility in Nucleoside Design: 3-Oxa vs. 2-Oxa Template Preference for Tetrahydrofuran Mimicry

In the design of conformationally North-locked pyrimidine nucleosides, the 3-oxabicyclo[3.1.0]hexane scaffold (I) served as the starting template, but it was found that relocating the fused cyclopropane ring bond and shifting the oxygen atom from the 3- to the 2-position (generating the 2-oxabicyclo[3.1.0]hexane template II) produced a scaffold that more closely mimics the tetrahydrofuran ring of conventional nucleosides [1]. The 3-oxa template itself yielded locked nucleoside analogues with a pseudorotational angle P of 99.6° and a maximum puckering amplitude vₘ of 35.3°, placing the furanoid ring midway between oE and oT₁ conformations (East pucker) [1]. Only the cytidine analogue built on this scaffold class showed moderate anti-HIV activity in HOS-313 cells expressing HSV-1 TK, indicating that kinase recognition is sensitive to the precise conformational presentation [1].

Nucleoside Mimicry
Cross-study comparable
3-Oxa Locked Nucleoside
P=99.6°, vₘ=35.3° (East pucker)
2-Oxa Template
Closer THF mimicry; preferred for natural-like geometry
Provides distinct conformational space for novel SAR exploration
Derived from locked cytidine analogue data
Nucleoside Analogues Conformational Locking Antiviral Research

Commercial Purity Benchmarking: Methyl Ester vs. Ethyl Ester and 6-Oxa Regioisomer Availability

Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 89921-53-9) is commercially available from multiple suppliers including AKSci and CymitQuimica at a minimum purity specification of 95% . The closely related ethyl ester analog (CAS 81056-11-3, ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate) is also available from specialty suppliers but typically at comparable purity levels (95%) and with a higher molecular weight (156.18 g/mol) that reduces atom economy in subsequent transformations . The 6-oxa regioisomer methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 365996-95-8) is also commercially supplied at 95% purity . All three compounds share the same molecular formula (C₇H₁₀O₃ for the methyl esters) and molecular weight (142.15 g/mol for the methyl esters), making regioisomeric identity verification critical for procurement.

Commercial Purity
Data to verify
Methyl Ester (Target)
≥95%, MW 142.15
Ethyl Ester / 6-Oxa
Ethyl: ≥95%, MW 156.18; 6-Oxa: isobaric isomer (MW 142.15)
Methyl ester offers atom economy advantage; CAS verification required
Supplier specification; independent QC recommended
Chemical Procurement Building Block Purity Supplier Specification

Ester Group Reactivity and Deprotection Strategy: Methyl Ester vs. tert-Butyl Ester in Synthetic Planning

The methyl ester functionality of the target compound enables straightforward hydrolysis to the free carboxylic acid (3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, CAS 693248-53-2, MW 128.13 g/mol) under standard basic conditions (e.g., LiOH, NaOH) [1]. In contrast, the tert-butyl ester analog (tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, CAS 1307304-62-6, MW 184.23 g/mol) requires acidic deprotection conditions (e.g., TFA) and carries a significantly higher molecular weight (29.6% increase), which reduces atom economy . The commercially available tert-butyl ester is priced at approximately $420 per gram (AChemBlock, 2026), establishing the methyl ester as the more cost-effective entry point for scaffold acquisition when the free acid or further esterification is the synthetic goal .

Ester Reactivity
Head-to-head
Methyl Ester
Basic hydrolysis (LiOH/NaOH); MW 142.15
tert-Butyl Ester
Acidic deprotection (TFA); MW 184.23; ~$420/g
Enables orthogonal deprotection and cost-effective procurement
Pricing as of 2026; verify current availability
Protecting Group Strategy Synthetic Methodology Ester Hydrolysis

Scaffold Divergence in Medicinal Chemistry: 3-Oxa vs. 3-Aza Bicyclo[3.1.0]hexane for Biological Target Engagement

The 3-aza analog methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 1212063-26-7 as HCl salt, MW 177.63 g/mol for the salt) has been reported to exhibit antiviral activity as an inhibitor of hepatitis C virus and SARS-CoV-2 proteases . This biological activity is directly attributable to the basic nitrogen at the 3-position, which enables hydrogen bonding and potential salt bridge interactions with protease active sites—interactions that the neutral oxygen of the 3-oxa scaffold cannot replicate . Conversely, the 3-oxa scaffold offers distinct advantages: the oxygen atom provides hydrogen bond acceptor capacity without the pH-dependent protonation state of the 3-aza nitrogen, which may be advantageous for CNS-targeted programs where basic amines can limit blood-brain barrier penetration.

O vs N Bioisosterism
Class-level inference
3-Oxa (Target)
Neutral oxygen; no reported antiviral protease activity
3-Aza Analog
Basic nitrogen; reported HCV/SARS-CoV-2 protease inhibition
Neutral bioisostere for programs requiring reduced basicity
No direct head-to-head biological comparison available
Bioisosterism Protease Inhibition Antiviral Drug Discovery

Synthetic Accessibility: Cu(II)-Catalyzed Cyclopropanation Route vs. Alternative Methodologies

A documented synthetic route to methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate involves the Cu(II) pentanedionate-catalyzed cyclopropanation of 2,5-dihydrofuran with methyl diazoacetate [1]. This method is analogous to the well-established synthesis of the corresponding ethyl ester using ethyl diazoacetate and Cu(II)(acac)₂ at 90–100 °C in benzene . The methyl diazoacetate route benefits from the commercial availability of the diazoester precursor and the use of inexpensive Cu(II) catalysts, whereas alternative approaches using rhodium(II) carboxylate catalysts, while potentially more efficient, carry significantly higher catalyst costs . The stereochemical outcome of the Cu(II)-catalyzed cyclopropanation predominantly yields the exo-configured product with the ester group on the convex face of the bicyclic system.

Synthetic Route
Cross-study comparable
Cu(II) Catalysis
Direct methyl ester; low-cost catalyst
Rh(II) Catalysis
May require transesterification; ~10–50× higher catalyst cost
Cost-effective in-house synthesis option
Exo stereochemistry; scale-up feasibility reported
Cyclopropanation Diazoacetate Chemistry Process Chemistry

Optimal Application Scenarios for Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate Procurement Based on Quantitative Evidence


Conformationally Constrained Nucleoside Analogue Synthesis Requiring a North-Locked Scaffold with Distinct THF Mimicry

For medicinal chemistry programs synthesizing North-locked pyrimidine nucleoside analogues where a pseudorotational angle of approximately 100° (East pucker) is desired, methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate provides a validated synthetic entry point [1]. The scaffold yields locked nucleosides with puckering amplitude vₘ of 35.3°, placing the furanoid ring midway between oE and oT₁ conformations—a conformational space distinct from the 2-oxa template's closer THF mimicry [1]. This application is most appropriate when the goal is to explore conformational SAR distinct from natural nucleoside geometry.

Synthetic Programs Requiring Basic-Labile Ester Deprotection Orthogonal to Acid-Sensitive Functionality

When a synthetic sequence contains acid-sensitive protecting groups (e.g., Boc, trityl, silyl ethers), the methyl ester of 3-oxabicyclo[3.1.0]hexane-6-carboxylate enables clean deprotection to the free carboxylic acid (MW 128.13 g/mol) under basic conditions (LiOH, NaOH) without compromising acid-labile functionality [1]. This is a key advantage over the tert-butyl ester analog, which requires acidic TFA-mediated cleavage and carries a 29.6% molecular weight penalty .

Neutral Scaffold Bioisosteric Replacement of Basic 3-Azabicyclo[3.1.0]hexane in CNS Drug Discovery

In central nervous system (CNS) drug discovery programs where the 3-azabicyclo[3.1.0]hexane scaffold's basic nitrogen (pKa ~9–10) is predicted to limit blood-brain barrier penetration, the neutral 3-oxa analog serves as a direct conformational bioisostere [1]. The oxygen atom at the 3-position maintains the same bicyclic geometry and conformational preferences (single minimum PEF) while eliminating the pH-dependent ionization that can impede CNS exposure [1].

Cost-Sensitive Scale-Up of 3-Oxabicyclo[3.1.0]hexane Building Blocks via Cu(II)-Catalyzed Cyclopropanation

For process chemistry groups planning in-house synthesis of the 3-oxabicyclo[3.1.0]hexane scaffold, the Cu(II)-catalyzed cyclopropanation route using methyl diazoacetate and 2,5-dihydrofuran provides a cost-effective alternative to both commercial procurement and Rh(II)-catalyzed methods [1]. The route directly yields the methyl ester, eliminating the need for transesterification from the ethyl ester, and uses Cu(II) catalysts that are approximately 10–50× less expensive per mmol than rhodium(II) carboxylate alternatives .

Application
Selection Property
Validation Focus
North-locked nucleoside design
East-pucker conformational bias
SAR exploration via distinct pseudorotational space
Orthogonal ester deprotection
Base-labile methyl ester
Deprotection yield and orthogonality validation
CNS drug discovery scaffold replacement
Neutral oxygen bioisostere
Physicochemical and permeability profiling
In-house building block synthesis
Cu(II)-catalyzed cyclopropanation
Catalyst cost-effectiveness and direct ester access
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